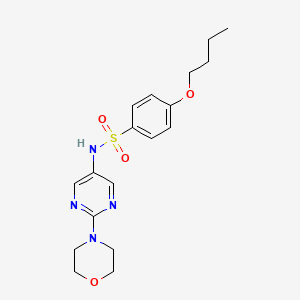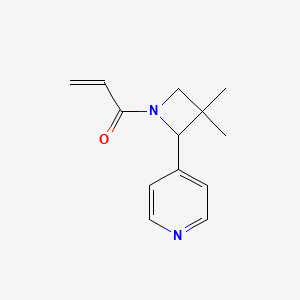![molecular formula C12H18N2O B2531404 2-amino-N-[1-(2-methylphenyl)ethyl]propanamide CAS No. 1582794-13-5](/img/structure/B2531404.png)
2-amino-N-[1-(2-methylphenyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-amino-N-[1-(2-methylphenyl)ethyl]propanamide" is not directly mentioned in the provided papers. However, the papers do discuss various propanamide derivatives with different substitutions, which can provide insights into the chemical behavior and properties that might be relevant to the compound . For instance, the paper titled "Chronobiotic activity of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide. Synthesis and melatonergic pharmacology of fluoren-9-ylethyl amides" discusses a series of fluoren-9-yl ethyl amides and their binding to human melatonin receptors, indicating potential chronobiotic activity . This suggests that the structure of propanamide derivatives can significantly influence their biological activity.
Synthesis Analysis
The synthesis of propanamide derivatives is a topic of interest in the field of medicinal chemistry. The papers provided do not detail the synthesis of "this compound" specifically, but they do describe the synthesis of related compounds. For example, the synthesis of fluoren-9-yl ethyl amides is discussed, which involves the evaluation of these compounds for receptor binding . Similarly, the synthesis of isoxazole derivatives with muscle relaxant and anticonvulsant activities is reported, highlighting the importance of the 2-methylpropanamide moiety for activity . These examples demonstrate the diverse synthetic routes and structural considerations that are relevant to propanamide derivatives.
Molecular Structure Analysis
The molecular structure of propanamide derivatives is crucial for their function and interaction with biological targets. The paper on the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide provides detailed structural information obtained through NMR, FT-IR spectroscopies, high-resolution mass-spectrometry, and single-crystal X-ray diffraction . Although this is not the exact compound , the analysis techniques and structural insights are relevant for understanding the molecular structure of similar propanamide derivatives.
Chemical Reactions Analysis
The chemical reactions involving propanamide derivatives can be complex and are influenced by the substituents on the propanamide backbone. The provided papers do not discuss the chemical reactions of "this compound" specifically. However, the paper on the fluorescent ATRP initiator suggests that propanamide derivatives can participate in polymerization reactions, indicating their potential utility in materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamide derivatives are determined by their molecular structure. The papers provided do not offer direct information on the properties of "this compound." However, the paper on the chiral solvating agent derived from L-lactic acid for the enantiomeric purity determination of derivatized amino acids indicates that propanamide derivatives can be used in chiral recognition processes, which is a physical property related to molecular interactions . This highlights the potential applications of propanamide derivatives in analytical chemistry.
Propriétés
IUPAC Name |
2-amino-N-[1-(2-methylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8-6-4-5-7-11(8)10(3)14-12(15)9(2)13/h4-7,9-10H,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHESFWGARJPJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2531324.png)
![4-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2531325.png)
![3-[Ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2531327.png)

![8-ethyl-7-imino-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2531329.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2531332.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2531338.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2531340.png)

![N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2531342.png)